molecular formula C16H16Cl2O3 B5065866 1,2-dichloro-3-[3-(3-methoxyphenoxy)propoxy]benzene

1,2-dichloro-3-[3-(3-methoxyphenoxy)propoxy]benzene

Cat. No.: B5065866
M. Wt: 327.2 g/mol
InChI Key: GZMXBOGJYGSOLB-UHFFFAOYSA-N
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Description

1,2-dichloro-3-[3-(3-methoxyphenoxy)propoxy]benzene is an organic compound with the molecular formula C₁₆H₁₆Cl₂O₃ It is a chlorinated aromatic ether, characterized by the presence of two chlorine atoms and a methoxyphenoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-dichloro-3-[3-(3-methoxyphenoxy)propoxy]benzene typically involves the following steps:

    Starting Materials: The synthesis begins with 1,2-dichlorobenzene and 3-(3-methoxyphenoxy)propanol as the primary starting materials.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as potassium carbonate is used to deprotonate the hydroxyl group of 3-(3-methoxyphenoxy)propanol, forming an alkoxide ion.

    Nucleophilic Substitution: The alkoxide ion then undergoes a nucleophilic substitution reaction with 1,2-dichlorobenzene, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,2-dichloro-3-[3-(3-methoxyphenoxy)propoxy]benzene can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The chlorine atoms can be reduced to form the corresponding hydrocarbon.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as sodium azide or sodium thiolate can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-(3-methoxyphenoxy)propanoic acid.

    Reduction: Formation of this compound without chlorine atoms.

    Substitution: Formation of 1,2-diamino-3-[3-(3-methoxyphenoxy)propoxy]benzene.

Scientific Research Applications

1,2-dichloro-3-[3-(3-methoxyphenoxy)propoxy]benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-dichloro-3-[3-(3-methoxyphenoxy)propoxy]benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-dichloro-3-[3-(4-methoxyphenoxy)propoxy]benzene
  • 1,2-dichloro-3-[3-(2-methoxyphenoxy)propoxy]benzene

Uniqueness

1,2-dichloro-3-[3-(3-methoxyphenoxy)propoxy]benzene is unique due to the specific positioning of the methoxy group on the phenoxy ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from its isomers.

Properties

IUPAC Name

1,2-dichloro-3-[3-(3-methoxyphenoxy)propoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2O3/c1-19-12-5-2-6-13(11-12)20-9-4-10-21-15-8-3-7-14(17)16(15)18/h2-3,5-8,11H,4,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZMXBOGJYGSOLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCOC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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